molecular formula C4H2N4O4 B14645918 5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one CAS No. 54685-47-1

5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B14645918
CAS No.: 54685-47-1
M. Wt: 170.08 g/mol
InChI Key: KVEUEXHOQZCEDZ-UHFFFAOYSA-N
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Description

5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one is a compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization in the presence of dehydrating agents. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole compounds.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxadiazole derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a wide range of substituted oxadiazole compounds.

Scientific Research Applications

5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-carbethoxy-2-(2-oxo-3H-1,3,4-oxadiazole-5-yl)benzoxazole
  • (2Z)-5-butyl-2-indol-2-ylidene-3H-1,3,4-oxadiazole
  • (2Z)-2-indol-2-ylidene-3H-1,3,4-oxadiazole

Uniqueness

5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

54685-47-1

Molecular Formula

C4H2N4O4

Molecular Weight

170.08 g/mol

IUPAC Name

5-(2-oxo-3H-1,3,4-oxadiazol-5-yl)-3H-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C4H2N4O4/c9-3-7-5-1(11-3)2-6-8-4(10)12-2/h(H,7,9)(H,8,10)

InChI Key

KVEUEXHOQZCEDZ-UHFFFAOYSA-N

Canonical SMILES

C1(=NNC(=O)O1)C2=NNC(=O)O2

Origin of Product

United States

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